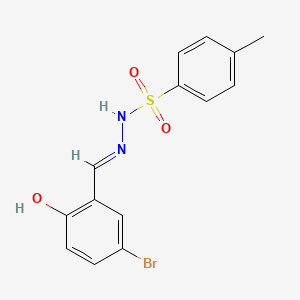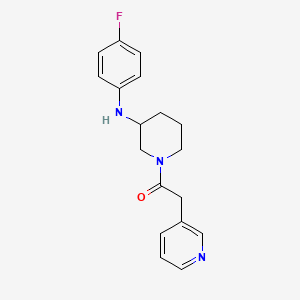
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
dCeMM1 is a compound known as a molecular glue degrader. It specifically targets and degrades the RNA-binding motif protein 39 (RBM39) by redirecting the activity of the CRL4DCAF15 ligase. This compound has shown significant potential in scientific research, particularly in the fields of molecular biology and medicinal chemistry .
科学研究应用
dCeMM1 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular glue degrader to study protein degradation pathways.
Biology: Helps in understanding the role of RBM39 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases involving RBM39 dysregulation.
Industry: Potential applications in the development of new chemical processes and materials.
作用机制
dCeMM1 exerts its effects by binding to RBM39 and redirecting the activity of the CRL4DCAF15 ligase. This leads to the ubiquitination and subsequent degradation of RBM39. The molecular targets involved in this process include the RBM39 protein and the CRL4DCAF15 ligase complex .
实验室实验的优点和局限性
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. This compound can be easily modified to introduce various functional groups that can enhance its biological activity and specificity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. This compound can also exhibit cytotoxicity and genotoxicity at high concentrations, which can limit its use in some experiments.
未来方向
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide has shown promising results in various scientific research fields, and several future directions can be explored to further understand its potential applications. Some of the future directions include:
1. Optimization of this compound synthesis method to improve its yield and purity.
2. Investigation of the structure-activity relationship of this compound to identify the key functional groups that contribute to its biological activity.
3. Development of this compound derivatives with improved solubility, bioavailability, and pharmacokinetics.
4. Investigation of the mechanism of action of this compound in different cell types and organisms.
5. Exploration of the potential use of this compound as a diagnostic and therapeutic agent for various diseases.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized and studied extensively for its biological and pharmacological properties. This compound has shown promising results in various scientific research fields, and several future directions can be explored to further understand its potential applications.
合成方法
The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction that results in the formation of this compound as a yellow crystalline solid. The purity and yield of this compound can be improved by recrystallization and purification techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dCeMM1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of dCeMM1 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.
化学反应分析
Types of Reactions
dCeMM1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in dCeMM1.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving dCeMM1 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products Formed
The major products formed from the reactions involving dCeMM1 depend on the specific reaction conditions and reagents used. These products can include various derivatives of dCeMM1 with modified functional groups and altered chemical properties.
相似化合物的比较
Similar Compounds
Lenalidomide: Another molecular glue degrader that targets different proteins.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Thalidomide: An older compound with similar mechanisms of action but different targets.
Uniqueness of dCeMM1
dCeMM1 is unique in its specific targeting of RBM39 and its ability to redirect the activity of the CRL4DCAF15 ligase. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIAQYKTXKQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6126168.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6126177.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6126182.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)
![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6126196.png)
![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)

![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)
![N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6126249.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)

![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)